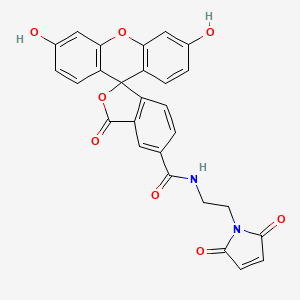

5-FAM Maleimide

Description

BenchChem offers high-quality 5-FAM Maleimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-FAM Maleimide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H18N2O8 |

|---|---|

Molecular Weight |

498.4 g/mol |

IUPAC Name |

N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |

InChI |

InChI=1S/C27H18N2O8/c30-15-2-5-19-21(12-15)36-22-13-16(31)3-6-20(22)27(19)18-4-1-14(11-17(18)26(35)37-27)25(34)28-9-10-29-23(32)7-8-24(29)33/h1-8,11-13,30-31H,9-10H2,(H,28,34) |

InChI Key |

INANBQGJVQTBLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCN3C(=O)C=CC3=O)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |

Origin of Product |

United States |

5-FAM Maleimide: A Technical Guide to its Core Fluorescence Principle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles underlying the fluorescence of 5-Carboxyfluorescein (5-FAM) Maleimide, a widely utilized thiol-reactive fluorescent probe. This document will cover the fundamental mechanism of its fluorescence, the specifics of its covalent attachment to biomolecules, and detailed protocols for its application in research and drug development.

The Principle of Fluorescence in 5-FAM

The fluorescence of 5-FAM originates from its core fluorescein structure. The process can be understood through the principles of molecular photophysics, best illustrated by a Jablonski diagram.

Excitation and Emission

Fluorescence is a phenomenon where a molecule absorbs light at a specific wavelength and, after a brief interval, emits light at a longer wavelength.[1] For 5-FAM, the process is as follows:

-

Excitation: The fluorescein moiety of the 5-FAM molecule absorbs a photon of light, typically in the blue region of the visible spectrum. This absorption of energy elevates an electron from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂).[2][3] The maximum excitation wavelength for 5-FAM is approximately 494 nm.[4][5]

-

Vibrational Relaxation (Internal Conversion): The excited electron rapidly loses some of its energy as heat through non-radiative vibrational relaxation, transitioning to the lowest vibrational level of the first excited singlet state (S₁). This process is extremely fast, occurring on the order of picoseconds.

-

Fluorescence Emission: From the lowest vibrational level of the S₁ state, the electron returns to the ground electronic state (S₀). The energy lost in this transition is released as a photon of light. Because some energy was lost as heat during vibrational relaxation, the emitted photon has less energy and, therefore, a longer wavelength than the absorbed photon. This results in the characteristic green fluorescence of 5-FAM, with a maximum emission wavelength of approximately 519 nm.

// Transitions S0_v0 -> S1_v2 [label="Absorption (Excitation)", fontcolor="#4285F4", color="#4285F4", style=solid, arrowhead=vee]; S1_v2 -> S1_v0 [label="Vibrational\nRelaxation", fontcolor="#EA4335", color="#EA4335", style=dashed, arrowhead=vee]; S1_v0 -> S0_v1 [label="Fluorescence\nEmission", fontcolor="#34A853", color="#34A853", style=solid, arrowhead=vee]; } caption: Jablonski diagram illustrating the principle of fluorescence.

The Thiol-Reactive Maleimide Group

The utility of 5-FAM as a fluorescent label stems from its maleimide functional group. This group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins.

The reaction is a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This forms a stable, covalent thioether bond, securely attaching the fluorescent 5-FAM molecule to the protein of interest. This reaction is highly efficient and proceeds under mild conditions, typically at a pH range of 6.5-7.5.

Quantitative Data

The photophysical properties of 5-FAM Maleimide are crucial for its application in quantitative fluorescence-based assays.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 494 nm | |

| Maximum Emission Wavelength (λem) | 519 nm | |

| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.9 (for 6-isomer) | |

| Molecular Weight | 427.37 g/mol |

Note: The quantum yield is for the closely related 6-isomer (6-FAM Maleimide) and is expected to be similar for the 5-isomer.

Experimental Protocols

General Protein Labeling with 5-FAM Maleimide

This protocol provides a general procedure for labeling proteins with 5-FAM Maleimide. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest containing free cysteine residues

-

5-FAM Maleimide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 6.5-7.5

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting column or dialysis tubing for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, incubate with a 10-20 fold molar excess of DTT for 30 minutes at room temperature. TCEP can also be used and does not require removal before the labeling step. If DTT is used, it must be removed by a desalting column or dialysis before adding the maleimide.

-

-

5-FAM Maleimide Stock Solution:

-

Allow the vial of 5-FAM Maleimide to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of 5-FAM Maleimide in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the 5-FAM Maleimide stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted 5-FAM Maleimide by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

-

Alternatively, dialyze the labeled protein against the storage buffer.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and 494 nm (A₄₉₄).

-

Calculate the DOL using the following formula: DOL = (A₄₉₄ × ε_protein) / [(A₂₈₀ - (A₄₉₄ × CF₂₈₀)) × ε_dye] Where:

- ε_protein is the molar extinction coefficient of the protein at 280 nm.

- ε_dye is the molar extinction coefficient of 5-FAM at 494 nm (~75,000 cm⁻¹M⁻¹).

- CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically around 0.3 for fluorescein).

-

Application in Signaling Pathway Analysis

5-FAM Maleimide is a valuable tool for studying cellular signaling pathways, particularly for investigating protein-protein interactions and conformational changes using Fluorescence Resonance Energy Transfer (FRET).

FRET-Based Kinase Activity Assay

A common application is in the development of FRET-based biosensors to monitor the activity of a specific kinase. In this example, a substrate peptide for a particular kinase is engineered to contain two cysteine residues at either end. These cysteines are then labeled with a FRET donor (e.g., a cyan fluorescent protein) and 5-FAM as the FRET acceptor.

-

Inactive State: In the absence of kinase activity, the peptide is in a conformation where the donor and acceptor are in close proximity, resulting in a high FRET signal (emission from the acceptor upon excitation of the donor).

-

Active State: Upon phosphorylation by the active kinase, the peptide undergoes a conformational change that increases the distance between the donor and acceptor. This leads to a decrease in FRET efficiency and a corresponding decrease in the acceptor's emission and an increase in the donor's emission.

This change in the FRET signal can be monitored in real-time to provide a quantitative measure of kinase activity within a cell or in a purified system.

Conclusion

5-FAM Maleimide is a robust and versatile fluorescent probe that has become an indispensable tool for researchers in various fields. Its bright fluorescence, high reactivity and specificity towards thiols, and well-characterized photophysical properties make it ideal for a wide range of applications, from basic protein labeling to sophisticated assays for studying complex biological processes like cellular signaling. The principles and protocols outlined in this guide provide a solid foundation for the successful application of 5-FAM Maleimide in research and drug development.

References

- 1. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLIM-FRET Protein-Protein Interaction Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of fluorescently-labeled contractile proteins with the cytoskeleton in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular recording of cellular protein kinase activity with chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

5-FAM Maleimide: A Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyfluorescein-N-maleimide (5-FAM Maleimide) is a thiol-reactive fluorescent probe widely utilized in biochemistry and cell biology for the covalent labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups.[1] Its utility stems from the high specificity of the maleimide group for the sulfhydryl side chain of cysteine residues, forming a stable thioether bond under mild reaction conditions.[2] This covalent attachment of the bright, green-fluorescing fluorescein dye allows for sensitive detection and quantification of biomolecules in a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][3] This guide provides an in-depth overview of its properties, applications, and detailed protocols for its use in biochemical research.

Core Principles and Mechanism of Action

The fundamental application of 5-FAM Maleimide is the fluorescent labeling of biomolecules. The maleimide moiety reacts specifically with the thiol group (also known as a sulfhydryl group) of a cysteine residue. This reaction, a Michael addition, results in the formation of a stable, covalent thioether linkage. The reaction is most efficient at a pH range of 6.5-7.5. While the maleimide group is significantly more reactive towards sulfhydryls than to amines at neutral pH, reactivity with primary amines can increase at pH values above 7.5.

Figure 1: Reaction of 5-FAM Maleimide with a protein's cysteine residue.

Physicochemical and Spectroscopic Properties

5-FAM Maleimide exhibits favorable spectroscopic properties for fluorescence-based applications. The fluorescein component provides a strong absorption and emission profile in the visible spectrum, making it compatible with common fluorescence detection instrumentation.

| Property | Value |

| Molecular Weight | 427.4 g/mol |

| Excitation Maximum (λex) | ~494 nm |

| Emission Maximum (λem) | ~518 nm |

| Molar Extinction Coefficient | ≥ 80,000 M⁻¹cm⁻¹ |

| Appearance | Yellow-orange solid |

| Solubility | Soluble in DMF and DMSO |

Key Applications in Biochemistry

The ability to specifically label proteins and other biomolecules makes 5-FAM Maleimide a versatile tool in various biochemical and cellular assays.

-

Protein and Peptide Labeling: The most common application is the covalent attachment of a fluorescent tag to proteins and peptides for visualization and quantification in techniques like fluorescence microscopy and SDS-PAGE.

-

Fluorescence Polarization (FP) Assays: FP assays utilize 5-FAM Maleimide to study molecular interactions, such as protein-protein or protein-ligand binding. When a small, fluorescently labeled molecule tumbles rapidly in solution, it has low fluorescence polarization. Upon binding to a larger molecule, its rotation slows, leading to an increase in fluorescence polarization.

-

Conformational Change Studies: By labeling specific cysteine residues, changes in the local environment of the fluorophore due to protein conformational changes can be monitored through alterations in fluorescence intensity or polarization.

-

Thiol Detection and Quantification: 5-FAM Maleimide can be used to quantify the number of free thiols in a sample, providing insights into the redox state of proteins or cellular environments.

Figure 2: Principle of a fluorescence polarization binding assay.

Experimental Protocols

General Protein Labeling Protocol

This protocol provides a general procedure for labeling a protein with 5-FAM Maleimide. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest with at least one free sulfhydryl group

-

5-FAM Maleimide

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2 (or other suitable buffer at pH 6.5-7.5 without thiols)

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

-

Prepare the 5-FAM Maleimide Stock Solution: Immediately before use, dissolve the 5-FAM Maleimide in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Conjugation Reaction: Add a 10 to 25-fold molar excess of the 5-FAM Maleimide stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be less than 10%.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

-

Purification: Remove the unreacted 5-FAM Maleimide using a desalting column, dialysis, or other suitable chromatographic techniques.

-

Storage: Store the labeled protein protected from light at 4°C for up to one month or in single-use aliquots at -20°C for longer-term storage.

Figure 3: A generalized workflow for protein labeling with 5-FAM Maleimide.

Conclusion

5-FAM Maleimide is a robust and highly specific fluorescent probe for the labeling of sulfhydryl groups in biomolecules. Its bright fluorescence, well-characterized spectroscopic properties, and straightforward conjugation chemistry make it an invaluable tool for researchers in biochemistry and drug development. The applications are diverse, ranging from simple visualization of proteins to sophisticated biophysical assays of molecular interactions and conformational dynamics. Proper handling and optimization of labeling protocols are crucial for obtaining reliable and reproducible results.

References

An In-depth Technical Guide to the Reactivity of 5-FAM Maleimide with Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles and practical considerations for the use of 5-Carboxyfluorescein Maleimide (5-FAM Maleimide) in labeling cysteine residues within proteins and other biomolecules. This technique is a cornerstone for researchers in various fields, enabling the fluorescent tagging of specific sites for visualization, tracking, and quantification.

Core Principles of Maleimide-Cysteine Reactivity

The conjugation of 5-FAM maleimide to cysteine residues is a highly efficient and specific biochemical reaction. The underlying mechanism is a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring.[1][2] This results in the formation of a stable, covalent thioether bond.[3][4] This reaction is favored due to the ring strain and the cis-conformation of the carbonyl groups in the maleimide structure, which makes it highly reactive towards thiols without the need for a catalyst, especially in polar solvents like water or DMSO.[5]

The reaction is highly selective for sulfhydryl groups within a specific pH range. This chemoselectivity is a key advantage, allowing for the targeted labeling of cysteine residues even in the presence of other nucleophilic amino acid side chains.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the thiolate anion (deprotonated thiol) on one of the carbon atoms of the maleimide double bond. This leads to the formation of a stable thiosuccinimide linkage.

Caption: Reaction of 5-FAM Maleimide with a cysteine residue.

Quantitative Data Summary

The efficiency and specificity of the maleimide-cysteine reaction are influenced by several factors. The following tables summarize key quantitative data for this conjugation reaction.

| Parameter | Value/Range | Conditions | Reference(s) |

| Optimal pH Range | 6.5 - 7.5 | Aqueous Buffer | |

| Reaction Rate (Thiol vs. Amine) | ~1,000 times faster with thiols | pH 7.0 | |

| Second-Order Rate Constants | 100 - 1000 M⁻¹s⁻¹ | Dependent on thiol structure and pH | |

| Recommended Molar Ratio (Dye:Protein) | 10:1 to 20:1 (starting point) | For protein labeling | |

| Optimal Molar Ratio (Maleimide:Thiol) | 2:1 for small peptides, 5:1 for larger proteins | Dependent on steric hindrance |

| Fluorescent Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~494 nm | |

| Emission Maximum (λem) | ~518 - 519 nm | |

| Molar Extinction Coefficient (ε) | ≥ 80,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.83 (for free 5-FAM) | |

| Fluorescence Quantum Yield (Conjugated) | 0.48 (conjugated to BSA) |

Factors Influencing Reactivity

Several experimental parameters must be carefully controlled to ensure successful and specific labeling of cysteine residues with 5-FAM maleimide.

-

pH: The pH of the reaction buffer is critical. The optimal range is between 6.5 and 7.5. Below pH 6.5, the reaction rate decreases as the thiol group is less likely to be in its reactive thiolate form. Above pH 7.5, the maleimide group becomes increasingly reactive with primary amines, such as the N-terminus of proteins and the side chain of lysine residues, leading to a loss of specificity.

-

Reducing Agents: Cysteine residues can oxidize to form disulfide bonds, which are unreactive with maleimides. Therefore, it is often necessary to pre-treat the protein with a reducing agent to ensure the availability of free thiols.

-

TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it does not contain a thiol group and therefore does not need to be removed prior to the labeling reaction.

-

DTT (dithiothreitol) and β-mercaptoethanol: These are also effective reducing agents but must be removed from the protein solution before adding the maleimide reagent, as they will compete for reaction.

-

-

Temperature and Time: The reaction typically proceeds efficiently at room temperature for 1-2 hours or overnight at 4°C. The optimal reaction time should be determined empirically for each specific protein.

-

Stoichiometry: The molar ratio of 5-FAM maleimide to the protein can significantly impact the labeling efficiency and specificity. A 10- to 20-fold molar excess of the maleimide dye is a common starting point for protein labeling. However, excessive amounts of the dye can lead to non-specific labeling or precipitation of the protein.

-

Solvent: 5-FAM maleimide is typically dissolved in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous protein solution. The final concentration of the organic solvent in the reaction mixture should generally be kept below 10% to avoid protein denaturation.

Experimental Protocols

The following sections provide a generalized protocol for labeling a protein with 5-FAM maleimide. It is important to note that optimization may be required for each specific protein and application.

Preparation of Reagents

-

Protein Solution:

-

Dissolve the protein in a suitable, degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES, Tris). The buffer should be free of any thiol-containing compounds. A typical protein concentration is 1-10 mg/mL.

-

To prevent the oxidation of free thiols, it is recommended to include a chelating agent like EDTA (1-5 mM) in the buffer.

-

-

Reduction of Disulfide Bonds (if necessary):

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues for labeling, add an excess of a reducing agent like TCEP. A 10-100 fold molar excess of TCEP is often used.

-

Incubate the protein with the reducing agent for 20-30 minutes at room temperature.

-

If using a thiol-containing reducing agent like DTT, it must be removed before adding the maleimide dye, for example, by using a desalting column.

-

-

5-FAM Maleimide Stock Solution:

-

Allow the vial of 5-FAM maleimide to equilibrate to room temperature before opening to prevent moisture condensation. Maleimide groups are moisture-sensitive.

-

Prepare a stock solution of 5-FAM maleimide (e.g., 10 mM) in anhydrous DMSO or DMF. This stock solution should be prepared fresh and can be stored at -20°C for a limited time, protected from light and moisture.

-

Labeling Reaction

-

Add the calculated volume of the 5-FAM maleimide stock solution to the protein solution while gently stirring or vortexing. A 10- to 20-fold molar excess of the dye over the protein is a common starting point.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching the Reaction (Optional): To stop the reaction, a thiol-containing reagent such as DTT or β-mercaptoethanol can be added to scavenge any unreacted 5-FAM maleimide.

Purification of the Labeled Protein

It is crucial to remove unreacted 5-FAM maleimide from the labeled protein to prevent interference in downstream applications and to allow for accurate determination of the degree of labeling.

-

Gel Filtration/Size-Exclusion Chromatography: This is a common method to separate the larger labeled protein from the smaller, unreacted dye molecules.

-

Dialysis: Dialysis against a suitable buffer can also be used to remove the free dye.

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined using spectrophotometry.

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀, for protein) and at the excitation maximum of 5-FAM (A_max, ~494 nm).

-

The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

The concentration of the conjugated dye is calculated from its absorbance at its maximum wavelength using its molar extinction coefficient.

-

The DOL is then calculated as the molar ratio of the dye to the protein.

Experimental Workflow

Caption: A typical experimental workflow for labeling a protein with 5-FAM Maleimide.

Stability and Side Reactions

While the thioether bond formed between cysteine and maleimide is generally stable, there are potential side reactions and stability concerns to be aware of:

-

Hydrolysis of the Maleimide Ring: In aqueous solutions, especially at pH values above 8.0, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid. Therefore, aqueous solutions of maleimide reagents should be prepared immediately before use.

-

Retro-Michael Addition: The maleimide-thiol adduct can undergo a retro-Michael reaction, leading to the dissociation of the label. This can be followed by a thiol exchange reaction with other free thiols in the solution.

-

Thiazine Rearrangement: When labeling an N-terminal cysteine, a side reaction can occur where the succinimidyl thioether rearranges to a six-membered thiazine structure. This rearrangement is more prominent at higher pH. To avoid this, it is recommended to perform the conjugation at a slightly acidic pH or to avoid using N-terminal cysteines for labeling if the succinimidyl thioether linkage is desired.

-

Stabilization of the Conjugate: The stability of the thioether linkage can be enhanced. Hydrolysis of the succinimide ring in the conjugate after its formation can prevent the retro-Michael reaction. Additionally, for N-terminal cysteine conjugates, an extended incubation time can lead to a transcyclization reaction that forms a more stable product.

Applications in Research and Drug Development

The specific and efficient labeling of cysteine residues with 5-FAM maleimide has a wide range of applications:

-

Protein Labeling: Attaching fluorescent tags for various studies in proteomics and diagnostics.

-

Fluorescence Microscopy and Flow Cytometry: Visualizing and tracking labeled proteins within cells and tissues.

-

Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

-

Biosensing: Functionalizing nanoparticles and surfaces with biomolecules for diagnostic applications.

By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can effectively utilize 5-FAM maleimide for the precise and robust fluorescent labeling of cysteine-containing molecules, enabling a wide array of downstream applications.

References

understanding 5-FAM Maleimide spectral properties

An In-depth Technical Guide to the Spectral Properties of 5-FAM Maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties, chemical reactivity, and experimental applications of 5-Carboxyfluorescein Maleimide (5-FAM Maleimide), a widely used thiol-reactive fluorescent probe. The information compiled herein is intended to assist researchers in the effective utilization of this reagent for the fluorescent labeling of proteins, peptides, and other biomolecules.

Core Spectral and Physicochemical Properties

5-FAM Maleimide is a derivative of fluorescein functionalized with a maleimide group. This maleimide moiety allows for the specific covalent labeling of free sulfhydryl groups, such as those found on cysteine residues in proteins, to form a stable thioether bond.[1][2] The bright green fluorescence of the fluorescein core, characterized by high quantum yield, makes it an excellent choice for a variety of fluorescence-based detection methods.[1][3]

The spectral properties of 5-FAM Maleimide can exhibit slight variations depending on the solvent, pH, and conjugation state. The data presented below is a summary of values reported across various suppliers and research articles.

Table 1: Quantitative Data for 5-FAM Maleimide

| Property | Value | References |

| Excitation Maximum (λex) | 490 - 498 nm | [1] |

| Emission Maximum (λem) | 514 - 521 nm | |

| Molar Extinction Coefficient (ε) | ≥74,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.93 | |

| Molecular Weight | 427.36 g/mol | |

| Chemical Formula | C₂₄H₁₃NO₇ |

Chemical Reactivity and Specificity

The labeling reaction of 5-FAM Maleimide is highly specific for thiol groups within a pH range of 6.5-7.5. At a neutral pH of 7, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl group than towards an amine. At pH values above 7.5, the reactivity with primary amines (e.g., lysine residues) can increase, potentially leading to non-specific labeling. The reaction proceeds via a nucleophilic addition of the thiol to the double bond of the maleimide ring, resulting in a stable thioether linkage.

It is crucial to note that disulfide bonds within proteins do not react with maleimides. Therefore, reduction of disulfide bonds to free thiols using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) may be necessary prior to labeling to expose cysteine residues. If DTT is used, it must be removed before the addition of the maleimide reagent to prevent it from quenching the reaction.

Figure 1: Reaction of 5-FAM Maleimide with a protein thiol group.

Experimental Protocols

The following is a generalized protocol for the labeling of proteins with 5-FAM Maleimide. Optimization for specific proteins and applications is recommended.

Materials

-

Protein of interest containing free sulfhydryl groups

-

5-FAM Maleimide

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer at pH 7.0-7.5

-

(Optional) Reducing agent: TCEP or DTT

-

Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure

-

Protein Preparation : Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for approximately 30 minutes. The buffer should be degassed to prevent re-oxidation of thiols.

-

Dye Preparation : Prepare a 10 mM stock solution of 5-FAM Maleimide in anhydrous DMSO or DMF immediately before use. This solution should be protected from light.

-

Labeling Reaction : Add a 10 to 20-fold molar excess of the 5-FAM Maleimide stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with protection from light.

-

Stopping the Reaction : The reaction can be stopped by adding a thiol-containing reagent, such as DTT, to a final concentration of 20 mM to quench any unreacted maleimide.

-

Purification : Remove the unreacted dye from the labeled protein using gel filtration, dialysis, or spin columns. The separation can be monitored by measuring the absorbance at 280 nm (for the protein) and ~494 nm (for the fluorescein dye).

-

Determination of Degree of Labeling (DOL) : The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the purified conjugate at 280 nm and at the absorbance maximum of the dye (~494 nm). The following formula can be used for calculation:

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

-

A_max is the absorbance at the λex of the dye.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max.

-

CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.3-0.35 for fluorescein).

-

-

Storage : Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage. The addition of a stabilizing agent like bovine serum albumin (BSA) and a bacteriostatic agent like sodium azide is recommended for long-term storage.

Figure 2: Experimental workflow for protein labeling with 5-FAM Maleimide.

References

5-FAM Maleimide: A Comprehensive Technical Guide to its Spectroscopic Properties and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Carboxyfluorescein (5-FAM) Maleimide, a widely utilized thiol-reactive fluorescent probe. The document details its core spectral properties, experimental protocols for covalent labeling of biomolecules, and the underlying chemical principles, serving as a vital resource for its application in biological research.

Core Physicochemical and Spectroscopic Properties

5-FAM Maleimide is favored for its bright green fluorescence, which is compatible with standard fluorescence detection instruments.[1] Its maleimide group specifically and efficiently reacts with sulfhydryl groups on molecules like cysteine residues in proteins to form a stable thioether bond.[1][2] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[1][3] The key quantitative data for 5-FAM Maleimide are summarized below.

| Property | Value |

| Excitation Wavelength (λex) | ~492-494 nm |

| Emission Wavelength (λem) | ~515-519 nm |

| Molar Extinction Coefficient (ε) | ≥ 80,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.93 |

| Molecular Formula | C₂₄H₁₃NO₇ |

| Molecular Weight | 427.4 g/mol |

Experimental Protocols for Protein Labeling

The following sections provide a detailed methodology for the covalent labeling of proteins with 5-FAM Maleimide. Optimization may be necessary for specific proteins and applications.

Preparation of Reagents

a. Protein Solution:

-

Dissolve the protein containing free sulfhydryl groups in a suitable conjugation buffer at a pH of 6.5-7.5 (e.g., 20mM sodium phosphate, 150mM NaCl, pH 7.2). Common buffers include PBS, Tris, or HEPES.

-

The protein concentration should ideally be between 1-10 mg/mL.

-

To prevent the formation of disulfide bonds which do not react with maleimides, add 5-10 mM EDTA to the buffer.

-

If the protein's sulfhydryl groups are oxidized (forming disulfide bonds), they must first be reduced. This can be achieved using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). After reduction, the reducing agent must be removed, for example, by using a desalting column.

b. 5-FAM Maleimide Stock Solution:

-

Maleimide compounds are moisture-sensitive; therefore, allow the vial of 5-FAM Maleimide to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a stock solution of 10 mM by dissolving the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This solution should be prepared fresh before use as aqueous solutions are not stable.

Conjugation Reaction

-

Add a 10 to 25-fold molar excess of the 5-FAM Maleimide stock solution to the prepared protein solution.

-

Ensure that the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture remains below 10% to avoid denaturing the protein.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, ensuring the mixture is protected from light. Gentle agitation or stirring during this incubation period is recommended.

Stopping the Reaction (Optional)

To quench any unreacted 5-FAM Maleimide, a thiol-containing reagent such as Dithiothreitol (DTT) or 2-mercaptoethanol can be added to the mixture. A final concentration of 20 mM DTT can be used, followed by a 30-minute incubation at room temperature.

Purification of the Labeled Protein

It is crucial to remove any non-reacted dye from the protein conjugate for accurate downstream analysis.

-

Gel Filtration/Desalting Column: This is a common method. Use a column such as Sephadex G-25 equilibrated with the desired storage buffer. The larger labeled protein will elute first, while the smaller, unreacted dye molecules are retained and elute later.

-

Dialysis: Transfer the reaction mixture to a dialysis cassette with a suitable molecular weight cutoff (e.g., 10K MWCO). Dialyze against the storage buffer at 4°C with several buffer changes over 24-48 hours.

Determination of Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.

-

Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of the dye, ~494 nm (Aₘₐₓ).

-

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

-

The Degree of Labeling can be calculated using the Beer-Lambert law and the specific extinction coefficients for the protein and the dye.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in using 5-FAM Maleimide.

Caption: Experimental workflow for labeling proteins with 5-FAM Maleimide.

Caption: Reaction of 5-FAM Maleimide with a protein sulfhydryl group.

References

An In-depth Technical Guide to Fluorescein-5-Maleimide: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Fluorescein-5-maleimide is a thiol-reactive fluorescent probe widely utilized in biological research for the specific labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application in bioconjugation.

Chemical Structure and Physicochemical Properties

Fluorescein-5-maleimide consists of a fluorescein fluorophore functionalized with a maleimide group. The maleimide moiety allows for covalent attachment to sulfhydryl groups, such as those on cysteine residues in proteins.[4][5]

Chemical Structure:

-

IUPAC Name: 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-1H-pyrrole-2,5-dione

-

Synonyms: 5-Maleimidofluorescein, 5-MF

The quantitative properties of fluorescein-5-maleimide are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₁₃NO₇ | |

| Molecular Weight | 427.36 g/mol | |

| CAS Number | 75350-46-8 | |

| Appearance | Orange to dark brown solid/Red powder | |

| Excitation Maximum (λex) | ~494 nm | |

| Emission Maximum (λem) | ~519 nm | |

| Solubility | Soluble in DMF, DMSO, and Ethanol | |

| Melting Point | >275°C (with decomposition) |

Reaction Mechanism with Sulfhydryl Groups

The utility of fluorescein-5-maleimide as a labeling reagent stems from the specific and efficient reaction of the maleimide group with the thiol group of cysteine residues. This reaction, a Michael addition, forms a stable thioether bond.

The reaction is highly selective for sulfhydryl groups over other nucleophilic functional groups present in proteins, such as amines, under neutral pH conditions (pH 6.5-7.5). At a pH of 7, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl group than an amine. However, at pH values above 7.5, the reactivity towards primary amines increases, and the maleimide group is also susceptible to hydrolysis.

Below is a diagram illustrating the reaction workflow.

Caption: Reaction of Fluorescein-5-Maleimide with a Cysteine Residue.

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general guideline for labeling proteins with fluorescein-5-maleimide. Optimization may be required for specific proteins and applications.

Materials:

-

Fluorescein-5-maleimide

-

Protein of interest with accessible sulfhydryl groups

-

Conjugation Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2 (or other suitable buffer between pH 6.5-7.5). For oxygen-sensitive samples, degas the buffer.

-

Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)

-

Quenching Reagent: DTT (Dithiothreitol) or excess cysteine

-

Solvent for dye: Anhydrous DMSO or DMF

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT for reduction, it must be removed prior to adding the maleimide dye.

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of fluorescein-5-maleimide in anhydrous DMSO or DMF. This should be prepared immediately before use.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the fluorescein-5-maleimide stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, a small molecule thiol such as DTT or cysteine can be added to scavenge any unreacted fluorescein-5-maleimide.

-

-

Purification:

-

Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Zeba™ Spin Desalting Columns) or through dialysis.

-

-

Storage:

-

Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C or -80°C for long-term storage.

-

Protocol for Peptide Labeling

This protocol is adapted for the labeling of smaller peptides.

Materials:

-

Fluorescein-5-maleimide

-

Cysteine-containing peptide

-

Labeling Buffer: 20.3 mM HEPES-KOH, 50 mM KCl, 2 mM TCEP, pH 7.0

-

50 mM Fluorescein-5-maleimide in DMSO

-

Quenching solution: 20 mM DTT

-

Acetone for precipitation

Procedure:

-

Peptide and Dye Preparation:

-

Dissolve the peptide in the labeling buffer to a final concentration of approximately 4 mM.

-

Prepare a 50 mM stock solution of fluorescein-5-maleimide in DMSO.

-

-

Conjugation Reaction:

-

Add the fluorescein-5-maleimide stock solution to the peptide solution to achieve a 5:1 molar ratio of dye to peptide.

-

Incubate the mixture for 2 hours at room temperature in the dark with gentle shaking.

-

-

Quenching the Reaction:

-

Add excess DTT (final concentration of 20 mM) to quench the unreacted maleimide.

-

-

Purification:

-

Precipitate the labeled peptide by adding 1 mL of cold acetone.

-

Centrifuge to pellet the labeled peptide, remove the supernatant, and air-dry the pellet.

-

The dried peptide can then be resuspended in a suitable buffer for downstream applications.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for protein labeling with fluorescein-5-maleimide.

Caption: General workflow for labeling proteins with Fluorescein-5-Maleimide.

Applications in Research and Drug Development

Fluorescein-5-maleimide is a valuable tool for:

-

Visualizing proteins: Labeled proteins can be detected using fluorescence microscopy, flow cytometry, and other fluorescence-based imaging techniques.

-

Studying protein conformation: Changes in the local environment of the attached fluorophore can be monitored to study protein conformational changes.

-

Investigating protein interactions: Fluorescence resonance energy transfer (FRET) and other techniques can be used to study the assembly of multi-subunit complexes and ligand-binding processes.

-

Quantifying thiols: It can be used to detect and quantify the presence of free sulfhydryl groups in proteins and other biological samples.

References

solubility of 5-FAM Maleimide in DMSO and water

An In-depth Technical Guide to the Solubility of 5-FAM Maleimide in DMSO and Water

For researchers, scientists, and drug development professionals utilizing 5-FAM maleimide (Fluorescein-5-Maleimide), a thorough understanding of its solubility and handling characteristics is paramount for successful conjugation and labeling experiments. This guide provides a comprehensive overview of the solubility of 5-FAM maleimide in dimethyl sulfoxide (DMSO) and water, detailed protocols for its dissolution and use, and a workflow diagram for typical labeling applications.

Core Properties of 5-FAM Maleimide

5-FAM maleimide is a thiol-reactive fluorescent dye commonly employed for labeling proteins, peptides, and other biomolecules containing free sulfhydryl groups. The maleimide moiety reacts specifically with thiols at a pH range of 6.5-7.5 to form a stable thioether bond[1][2]. This reaction is significantly more efficient and specific towards sulfhydryls compared to primary amines, especially at neutral pH[1]. However, the reagent's utility is critically dependent on its proper dissolution, which can be challenging due to its limited aqueous solubility.

Quantitative Solubility Data

The solubility of 5-FAM maleimide varies significantly between aqueous and organic solvents. Anhydrous, high-quality DMSO is the recommended solvent for preparing concentrated stock solutions.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 116.67 mg/mL[3][4] | 234.07 mM | Requires sonication. Solubility is highly sensitive to water content; use fresh, anhydrous DMSO. |

| 20 mg/mL | ~46.8 mM | - | |

| Water | < 0.1 mg/mL | Insoluble | The compound is considered insoluble in aqueous solutions. |

| Ethanol | 10 mg/mL | 20.06 mM | Requires sonication. |

| 2 mg/mL | ~4.68 mM | - | |

| DMF | 30 mg/mL | ~70.2 mM | - |

Note: Molar concentrations are calculated based on a molecular weight of approximately 427.4 g/mol for the common isomer.

Experimental Protocols

Proper handling and dissolution are critical for maintaining the reactivity of 5-FAM maleimide. The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5 and in the presence of moisture.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of 5-FAM maleimide in anhydrous DMSO.

Materials:

-

5-FAM maleimide, solid

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Equilibration: Allow the vial of 5-FAM maleimide to warm to room temperature before opening. This is a critical step to prevent moisture from condensing onto the solid, which can compromise the reagent's stability.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of 5-FAM maleimide (MW ~427.4 g/mol ), add approximately 234 µL of DMSO.

-

Dissolution: Vortex the vial thoroughly to ensure the compound is fully dissolved. Brief sonication can aid dissolution if needed.

-

Centrifugation: Briefly centrifuge the vial to collect the solution at the bottom.

-

Storage: This stock solution should be prepared fresh for immediate use. If short-term storage is necessary, dispense single-use aliquots and store them at -20°C, protected from light and moisture, for up to one month. Avoid repeated freeze-thaw cycles.

Protocol 2: Labeling of Thiol-Containing Proteins

This protocol provides a general workflow for conjugating 5-FAM maleimide to a protein with available sulfhydryl groups.

Materials:

-

Protein solution with free thiols

-

Conjugation buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5, containing 150 mM NaCl and 5-10 mM EDTA)

-

10 mM 5-FAM maleimide stock solution in DMSO

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in the conjugation buffer. If the protein's disulfide bonds need to be reduced to generate free thiols, treat it with a reducing agent like TCEP. Subsequently, the reducing agent must be removed before adding the maleimide.

-

Reagent Calculation: Determine the volume of the 10 mM 5-FAM maleimide stock solution needed to achieve a 10- to 25-fold molar excess over the protein.

-

Conjugation Reaction: While gently stirring the protein solution, add the calculated volume of the 5-FAM maleimide stock solution.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted, free dye from the labeled protein conjugate using a size-exclusion chromatography method such as a gel filtration column (e.g., Sephadex G-25) or by dialysis.

-

Storage: Store the purified, labeled protein protected from light at 4°C for short-term use or in single-use aliquots at -20°C for long-term storage.

Mandatory Visualizations

The following diagram illustrates the general experimental workflow for protein labeling with 5-FAM maleimide.

Caption: Workflow for Protein Labeling with 5-FAM Maleimide.

References

An In-depth Technical Guide to the Storage and Stability of 5-FAM Maleimide Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling 5-Carboxyfluorescein Maleimide (5-FAM Maleimide) powder. Adherence to these guidelines is paramount for ensuring the reagent's integrity, leading to reproducible and reliable results in labeling and bioconjugation experiments.

Introduction to 5-FAM Maleimide

5-FAM Maleimide is a thiol-reactive fluorescent dye widely used for labeling proteins, peptides, and other molecules containing free sulfhydryl groups. The maleimide group reacts specifically with thiols under mild conditions (pH 6.5-7.5) to form a stable thioether bond. The fluorescein moiety provides a strong, green fluorescence signal, making it a popular choice for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays. The stability of both the reactive maleimide group and the fluorescent fluorescein core is crucial for successful conjugation and accurate quantification.

Storage and Handling of 5-FAM Maleimide Powder

Proper storage and handling are essential to prevent degradation of 5-FAM Maleimide powder. The primary factors that can compromise its stability are moisture, light, and temperature.

Key Recommendations:

-

Temperature: Long-term storage at -20°C is recommended.[1][2][3] Some suppliers suggest that storage at 2-8°C is also acceptable for shorter periods.

-

Moisture: 5-FAM Maleimide is moisture-sensitive.[3] The powder should be stored in a tightly sealed container with a desiccant to prevent hydrolysis of the maleimide group. Before opening, the vial should be allowed to equilibrate to room temperature to avoid condensation.

-

Light: As a fluorescent molecule, 5-FAM Maleimide is susceptible to photobleaching. The powder should be protected from light by storing it in an amber vial or a dark container.

Quantitative Storage Recommendations

| Condition | Temperature | Duration | Notes |

| Long-Term Storage | -20°C | Up to 3 years | Protect from light and moisture.[1] |

| Short-Term Storage | Room Temperature | Up to 3 weeks | For transportation purposes. |

Stability of 5-FAM Maleimide in Solution

Once dissolved, the stability of 5-FAM Maleimide decreases. The choice of solvent and storage conditions for the stock solution is critical.

Key Recommendations:

-

Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the recommended solvents for preparing stock solutions. It is crucial to use high-quality, anhydrous solvents to minimize hydrolysis.

-

Storage of Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C and protected from light.

Quantitative Stability of Stock Solutions

| Storage Temperature | Duration | Notes |

| -20°C | Up to 1 month | Protect from light. |

| -80°C | Up to 6 months | Protect from light. |

Experimental Protocols

Protocol for Assessing the Stability of 5-FAM Maleimide Powder (Accelerated Stability Study)

This protocol outlines a method to assess the stability of 5-FAM Maleimide powder under accelerated conditions, as recommended by ICH and WHO guidelines for stability testing. The primary analytical technique used is High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound over time.

Objective: To evaluate the stability of 5-FAM Maleimide powder under elevated temperature and humidity conditions.

Materials:

-

5-FAM Maleimide powder

-

Climate-controlled stability chamber

-

HPLC system with a UV-Vis or fluorescence detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA) or other suitable buffer components

-

Anhydrous DMSO

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Initial Analysis (T=0):

-

Prepare a stock solution of 5-FAM Maleimide in anhydrous DMSO (e.g., 1 mg/mL).

-

Prepare a series of dilutions for HPLC analysis.

-

Analyze the initial purity of the 5-FAM Maleimide powder by HPLC. A suitable method would involve a gradient elution on a C18 column. An example gradient could be:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 5% to 95% B over 20 minutes

-

Detection: 494 nm (absorbance) or Ex/Em 494/518 nm (fluorescence)

-

-

Record the peak area of the main 5-FAM Maleimide peak and any impurity peaks. Calculate the initial purity as a percentage of the total peak area.

-

-

Sample Storage:

-

Place accurately weighed samples of 5-FAM Maleimide powder in open or loosely capped vials within a stability chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 2, 4, and 6 months), remove a sample from the stability chamber.

-

Prepare a stock solution and dilutions as described for the initial analysis.

-

Analyze the samples by HPLC using the same method as the initial analysis.

-

Record the peak area of the 5-FAM Maleimide peak and any degradation product peaks.

-

-

Data Analysis:

-

Calculate the percentage of remaining 5-FAM Maleimide at each time point relative to the initial (T=0) amount.

-

Plot the percentage of 5-FAM Maleimide remaining against time.

-

Identify and quantify any major degradation products.

-

Protocol for Protein Labeling with 5-FAM Maleimide

This protocol provides a general workflow for labeling a protein with 5-FAM Maleimide. Optimization will be required for specific proteins and applications.

Materials:

-

Protein to be labeled (containing free sulfhydryl groups)

-

5-FAM Maleimide

-

Anhydrous DMSO or DMF

-

Labeling buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

(Optional) Reducing agent (e.g., TCEP)

-

Purification column (e.g., size-exclusion chromatography)

-

Spectrophotometer

Methodology:

-

Prepare Protein Sample: Dissolve the protein in the labeling buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP. Remove the reducing agent before adding the maleimide dye.

-

Prepare 5-FAM Maleimide Stock Solution: Immediately before use, dissolve the 5-FAM Maleimide powder in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Labeling Reaction: Add a molar excess of the 5-FAM Maleimide stock solution to the protein solution. A 10-20 fold molar excess is a common starting point. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column or dialysis.

-

Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 494 nm (for 5-FAM). Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Visualizations

Workflow for Handling and Storage of 5-FAM Maleimide

Caption: Recommended Workflow for Handling and Storage of 5-FAM Maleimide.

Experimental Workflow for Protein Labeling and Analysis

Caption: General Workflow for Protein Labeling with 5-FAM Maleimide.

Principle of Using 5-FAM Maleimide to Detect Protein Conformational Change

Caption: Detection of Protein Conformational Change using 5-FAM Maleimide.

References

In-Depth Technical Guide: Safety and Handling of 5-FAM Maleimide

This guide provides comprehensive safety and handling precautions for 5-FAM Maleimide (5-Fluoresceinyl Maleimide), a thiol-reactive fluorescent dye widely used in research and drug development for labeling proteins, peptides, and other molecules containing free sulfhydryl groups. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and to maintain the integrity of the product.

Hazard Identification and Classification

5-FAM Maleimide requires careful handling due to its potential hazards. While some suppliers classify it as not a hazardous substance, others indicate that it is harmful if swallowed.[1][2] It is prudent to handle this compound with care, employing standard laboratory safety practices.

GHS Classification:

| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[2][3] | GHS07[2] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of 5-FAM Maleimide is provided below.

| Property | Value |

| Molecular Formula | C₂₄H₁₃NO₇ |

| Molecular Weight | 427.36 g/mol |

| Appearance | Solid, yellow-orange |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) |

| Excitation Wavelength | ~494 nm |

| Emission Wavelength | ~518 nm |

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling 5-FAM Maleimide to minimize exposure.

| Equipment | Specification |

| Eye Protection | Safety glasses or goggles |

| Hand Protection | Impermeable chemical-resistant gloves |

| Respiratory Protection | N95 (US) or equivalent dust mask |

| Skin and Body Protection | Laboratory coat |

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing. Seek prompt medical attention. |

| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |

| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician. |

Handling and Storage

Proper handling and storage are critical to maintain the stability of 5-FAM Maleimide and to ensure user safety.

Handling:

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use only in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Store desiccated at -20°C.

-

Keep the container tightly sealed in a cool, well-ventilated area.

-

Protect from light and moisture. The maleimide group is moisture-sensitive.

-

Equilibrate the vial to room temperature before opening to prevent moisture condensation.

Stability and Reactivity

-

Reactivity: The maleimide group is highly reactive towards free sulfhydryl (thiol) groups at a pH of 6.5-7.5, forming a stable thioether bond. At pH values above 7.5, reactivity towards primary amines increases.

-

Moisture Sensitivity: The maleimide group is susceptible to hydrolysis in the presence of moisture. Therefore, stock solutions should be prepared in anhydrous solvents like DMSO and used promptly. Aqueous solutions should not be stored for long periods.

-

Incompatibilities: Avoid sulfhydryl-containing components in buffers during conjugation reactions, as they will compete for the maleimide group.

Experimental Protocols

Preparation of a 10 mM Stock Solution in Anhydrous DMSO

-

Equilibrate the vial of 5-FAM Maleimide powder to room temperature.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

-

Mix well by vortexing or pipetting until the solid is completely dissolved.

-

This stock solution should be used promptly. If short-term storage is necessary, it can be stored at -20°C for up to four weeks, protected from light and moisture. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

General Protocol for Protein Labeling

This is a general guideline and may require optimization for specific applications.

-

Prepare the Protein Sample:

-

Dissolve the protein containing free sulfhydryls in a suitable buffer at pH 6.5-7.5 (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2).

-

To prevent the oxidation of sulfhydryls to disulfides, which do not react with maleimides, consider adding 5-10 mM EDTA to the buffer.

-

If the protein's sulfhydryl groups are in the form of disulfide bonds, they must be reduced prior to labeling. Reagents like DTT or TCEP can be used for reduction. Note that reducing agents must be removed before adding the maleimide reagent.

-

-

Conjugation Reaction:

-

Add a molar excess of 5-FAM Maleimide to the protein solution. A 25-fold molar excess is a common starting point. The 5-FAM Maleimide stock solution can be added directly to the aqueous protein solution.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Remove the unreacted dye using a dye removal column or through dialysis or gel filtration (e.g., Sephadex G-25).

-

Visualizations

Logical Workflow for Safe Handling of 5-FAM Maleimidedot

References

Application Notes and Protocols for 5-FAM Maleimide Protein Labeling in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-5-Maleimide (5-FAM Maleimide) is a thiol-reactive fluorescent dye widely employed for the covalent labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups.[1] The maleimide group exhibits high selectivity for the sulfhydryl group of cysteine residues, forming a stable thioether bond under mild pH conditions.[1][2] This specific conjugation chemistry makes 5-FAM Maleimide an invaluable tool for a multitude of applications in biological research, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[3] The bright green fluorescence of the fluorescein moiety, with excitation and emission maxima around 494 nm and 519 nm respectively, is readily detectable with standard fluorescence instrumentation.[3]

This document provides a comprehensive protocol for the successful labeling of proteins with 5-FAM Maleimide, encompassing reagent preparation, detailed reaction conditions, purification of the final conjugate, and methods for determining the degree of labeling. Adherence to this protocol will enable researchers to generate high-quality fluorescently labeled proteins suitable for various downstream applications, particularly for visualization in fluorescence microscopy.

Principle of Reaction

The labeling reaction is based on the nucleophilic addition of a sulfhydryl group (-SH) from a cysteine residue to the carbon-carbon double bond of the maleimide ring of 5-FAM Maleimide. This reaction is highly specific for thiols within a pH range of 6.5-7.5. At pH values above 7.5, the maleimide group's reactivity towards primary amines, such as the N-terminus of the protein or the side chain of lysine residues, increases, which can lead to non-specific labeling.

Quantitative Data Summary

For optimal and reproducible protein labeling, it is crucial to control several key parameters. The table below summarizes the critical quantitative data for the 5-FAM Maleimide protein labeling protocol.

| Parameter | Recommended Value | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations (2-10 mg/mL) are recommended for optimal labeling efficiency. |

| Reaction Buffer | PBS, Tris, or HEPES | The buffer should be free of thiols. |

| Reaction pH | 6.5 - 7.5 | This pH range favors the specific reaction between maleimide and sulfhydryl groups. |

| 5-FAM Maleimide Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh before use to avoid hydrolysis of the maleimide group. |

| Molar Excess of 5-FAM Maleimide | 10 to 25-fold molar excess over the protein | The optimal ratio may need to be determined empirically for each protein. |

| Reaction Temperature | Room temperature or 4°C | |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | Longer incubation may be necessary for less reactive sulfhydryl groups. |

| Quenching Reagent | 20 mM DTT (final concentration) | Added to stop the reaction by consuming unreacted maleimide. |

| Purification Method | Gel filtration (e.g., Sephadex G-25) or dialysis | Essential for removing unconjugated dye. |

| Storage of Labeled Protein | 4°C for up to one month or -20°C for long-term storage | Store protected from light. |

Experimental Protocols

This section provides a detailed step-by-step methodology for labeling a protein with 5-FAM Maleimide.

Materials and Reagents

-

Protein of interest with at least one free cysteine residue

-

5-FAM Maleimide

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed)

-

Reducing agent (optional, e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

Quenching reagent (e.g., DTT)

-

Gel filtration column (e.g., Sephadex G-25) or dialysis cassette (with appropriate molecular weight cutoff)

-

Storage Buffer (e.g., PBS)

Protein Preparation

-

Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.0-7.5) to a final concentration of 1-10 mg/mL. Buffers containing thiols (e.g., DTT, 2-mercaptoethanol) must be avoided in the final labeling step.

-

Reduction of Disulfide Bonds (Optional): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free sulfhydryl groups.

-

Add a 100-fold molar excess of TCEP to the protein solution.

-

Incubate for 20 minutes at room temperature.

-

Remove the reducing agent by gel filtration or dialysis against a degassed reaction buffer.

-

5-FAM Maleimide Stock Solution Preparation

-

Equilibrate the vial of 5-FAM Maleimide to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO or DMF to the vial to prepare a 10 mM stock solution.

-

Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh immediately before use.

Labeling Reaction

-

Add a 10 to 25-fold molar excess of the 10 mM 5-FAM Maleimide stock solution to the protein solution. The final concentration of DMSO or DMF in the reaction mixture should be less than 10% to avoid protein denaturation.

-

Mix the reaction solution gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

Quenching the Reaction

-

To stop the labeling reaction, add a thiol-containing reagent to scavenge any unreacted 5-FAM Maleimide. A final concentration of 20 mM DTT can be added from a 1 M stock solution.

-

Incubate for at least 30 minutes at room temperature.

Purification of the Labeled Protein

It is critical to remove the unreacted dye from the labeled protein to prevent interference in downstream applications and for accurate determination of the degree of labeling.

a. Gel Filtration (Desalting):

-

Equilibrate a desalting column (e.g., Sephadex G-25) with the desired storage buffer.

-

Apply the reaction mixture to the column.

-

Collect the fractions. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.

-

Monitor the fractions by measuring the absorbance at 280 nm (for protein) and 494 nm (for fluorescein).

-

Pool the fractions containing the labeled protein.

b. Dialysis:

-

Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

-

Dialyze against the desired storage buffer at 4°C with several buffer changes over 24-48 hours to ensure complete removal of the free dye.

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and 494 nm (A494) using a spectrophotometer.

-

Calculate the protein concentration using the following formula:

-

Protein Concentration (M) = [A280 - (A494 × CF)] / εprotein

-

Where:

-

CF is the correction factor for the absorbance of the dye at 280 nm (for fluorescein, CF is approximately 0.3).

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

-

Calculate the DOL using the following formula:

-

DOL = A494 / (εdye × Protein Concentration (M))

-

Where:

-

εdye is the molar extinction coefficient of 5-FAM at 494 nm (approximately 68,000 M-1cm-1).

-

-

-

Visualizations

Reaction of 5-FAM Maleimide with a Thiol Group

Caption: Covalent bond formation between 5-FAM Maleimide and a protein's cysteine residue.

Experimental Workflow for Protein Labeling

Caption: Step-by-step workflow for labeling proteins with 5-FAM Maleimide.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | Insufficient free sulfhydryl groups on the protein. | Reduce disulfide bonds with TCEP or DTT prior to labeling. Ensure complete removal of the reducing agent before adding the maleimide dye. |

| Hydrolysis of the maleimide group. | Prepare the 5-FAM Maleimide stock solution fresh in anhydrous DMSO or DMF. Avoid storing the dye in aqueous solutions. | |

| Incorrect reaction pH. | Ensure the pH of the reaction buffer is between 6.5 and 7.5. | |

| Presence of thiol-containing substances in the buffer. | Use a buffer free of thiols for the labeling reaction. | |

| Protein Precipitation | High concentration of organic solvent. | Ensure the final concentration of DMSO or DMF is below 10%. |

| Over-labeling of the protein. | Reduce the molar excess of the 5-FAM Maleimide in the reaction. | |

| High Background in Microscopy | Incomplete removal of free dye. | Ensure thorough purification of the labeled protein using gel filtration or extensive dialysis. |

Conclusion

This protocol provides a detailed and robust method for the fluorescent labeling of proteins with 5-FAM Maleimide. By carefully controlling the experimental parameters outlined, researchers can consistently produce high-quality fluorescently labeled proteins that are well-suited for a variety of applications, particularly for the visualization of protein localization and dynamics within cells using fluorescence microscopy. The provided troubleshooting guide should assist in overcoming common challenges encountered during the labeling process.

References

Application Notes and Protocols: A Step-by-Step Guide to Labeling Antibodies with 5-FAM Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive, step-by-step guide for the covalent labeling of antibodies with 5-FAM Maleimide. 5-Carboxyfluorescein (5-FAM) is a widely used green fluorescent dye that can be activated with a maleimide functional group for specific conjugation to sulfhydryl (thiol) groups on proteins.[1][2] The maleimide group exhibits high reactivity and selectivity towards the thiol groups of cysteine residues within a pH range of 6.5-7.5, forming a stable thioether bond.[3] This specific targeting makes 5-FAM Maleimide an excellent choice for labeling antibodies for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays, where the biological activity of the antibody needs to be preserved.[1] This protocol details the necessary materials, experimental procedures, purification methods, and quantification of the final conjugate.

Principle of Reaction

The labeling chemistry is based on the nucleophilic addition of a thiol group from a cysteine residue on the antibody to the carbon-carbon double bond of the maleimide ring of 5-FAM. This reaction is highly specific for thiols, especially within the recommended pH range of 6.5-7.5.[3] At pH values above 7.5, the maleimide group's reactivity towards primary amines can increase, potentially leading to non-specific labeling. Since many antibodies do not have readily available free thiols, an optional reduction step is often necessary to cleave the disulfide bonds in the hinge region, exposing the thiol groups for conjugation.

Experimental Protocols

Materials and Reagents

-

Antibody to be labeled (in an amine-free buffer such as PBS)

-

5-FAM Maleimide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) with 5-10 mM EDTA, pH 7.2-7.5, degassed

-

(Optional) Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex® G-25 or G-50) or a desalting column

-

Spectrophotometer

-

Microcentrifuge tubes

Step 1: Antibody Preparation

-

Antibody Purity and Concentration: For optimal labeling, the antibody should have a purity of >90% and be at a concentration of 1-10 mg/mL. The presence of primary amines (e.g., Tris buffer) or carrier proteins like BSA in the antibody solution will interfere with the labeling reaction and should be removed by buffer exchange into an amine-free buffer like PBS.

-

(Optional) Reduction of Disulfide Bonds: Most antibodies require a reduction step to expose free thiol groups for labeling.

-

Prepare a fresh solution of a reducing agent like DTT or TCEP in degassed Reaction Buffer.

-

Add a 10- to 20-fold molar excess of the reducing agent to the antibody solution.

-

Incubate for 30-60 minutes at room temperature.

-

Crucially, the excess reducing agent must be removed immediately before adding the maleimide dye. This can be achieved using a desalting column.

-

Step 2: Preparation of 5-FAM Maleimide Stock Solution

-

Allow the vial of 5-FAM Maleimide to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of 5-FAM Maleimide in anhydrous DMF or DMSO. For example, dissolve 1 mg of 5-FAM Maleimide (MW: ~475.4 g/mol ) in approximately 210 µL of DMSO.

-

Vortex the solution briefly to ensure the dye is fully dissolved.

-